ortho-Hydroxy Atorvastatin-d5 Calcium Saltortho-Hydroxy Atorvastatin-d5 Calcium SaltOrtho-Hydroxy Atorvastatin-d5 Calcium Salt is a labelled metabolite of Atorvastatin Calcium Salt, a selective, competitive inhibitor of HMG-CoA reductase.
Brand Name:
Vulcanchem
CAS No.:
265989-47-7
VCID:
VC0196537
InChI:
SMILES:
Molecular Formula:
C66H58D10CaF2N4O12
Molecular Weight:
1199.42
ortho-Hydroxy Atorvastatin-d5 Calcium Salt
CAS No.: 265989-47-7
VCID: VC0196537
Molecular Formula: C66H58D10CaF2N4O12
Molecular Weight: 1199.42
Purity: > 95%
* For research use only. Not for human or veterinary use.
Description
Ortho-Hydroxy Atorvastatin-d5 Calcium Salt is a deuterated form of ortho-hydroxy atorvastatin, a metabolite of atorvastatin, a widely used statin medication. Atorvastatin inhibits HMG-CoA reductase, an enzyme crucial in cholesterol synthesis. The deuterated form is primarily used as an internal standard in mass spectrometry for quantifying atorvastatin levels in biological samples.
Synonyms
(3S,5S)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate calcium salt
Chemical Reactions
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form alcohols using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Mechanism of Action
Ortho-Hydroxy Atorvastatin-d5 Calcium Salt acts as a competitive inhibitor of HMG-CoA reductase, similar to atorvastatin. This inhibition leads to a decrease in cholesterol synthesis in the liver, resulting in reduced levels of low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL).
Biochemical Pathways
Cholesterol Synthesis: Inhibits the mevalonate pathway.
Lipid Metabolism: Modulates various biochemical pathways involved in lipid metabolism.
Cellular Effects
Cholesterol Reduction: Lowers total cholesterol and LDL levels.
Gene Expression Modulation: Influences genes involved in lipid metabolism and inflammatory responses.
Pharmacokinetics
Formation: Formed from atorvastatin through the cytochrome P450 (CYP) isoform CYP3A4.
Bioavailability: Approximately 14% due to extensive first-pass metabolism.
Half-life: Varies based on dosage and individual metabolism.
Distribution: Widely distributed in tissues, with significant concentrations in the liver.
Research Applications
Ortho-Hydroxy Atorvastatin-d5 Calcium Salt is extensively used in scientific research:
Chemistry: As an internal standard in mass spectrometry for atorvastatin quantification.
Biology: In studies related to cholesterol metabolism and lipid biosynthesis.
Medicine: In pharmacokinetic and pharmacodynamic studies to understand atorvastatin metabolism and efficacy.
Comparison with Similar Compounds
Compound Name
Description
Atorvastatin Calcium Salt
Parent compound used to lower cholesterol levels.
Para-Hydroxy Atorvastatin Calcium Salt
Another metabolite of atorvastatin with similar properties.
Di(2-Hydroxy Atorvastatin-d5) Calcium Salt
A deuterated form with two hydroxyl groups, used in similar analytical applications.
Biological Activity
Ortho-Hydroxy Atorvastatin-d5 Calcium Salt exhibits several biological activities:
Cholesterol Lowering: Reduces total cholesterol and LDL levels.